molecular formula C9H14O4 B2641433 (1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid CAS No. 2253640-35-4

(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid

Cat. No.: B2641433
CAS No.: 2253640-35-4
M. Wt: 186.207
InChI Key: SGPABMAEZXPDHD-IMTBSYHQSA-N
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Description

(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is characterized by its unique three-membered ring structure, which imparts significant strain and reactivity. The presence of methoxycarbonyl and carboxylic acid functional groups further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Rhodium acetate or copper(I) chloride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of immobilized catalysts on solid supports can enhance the efficiency and scalability of the reaction.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the cyclopropane ring, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Substituted cyclopropane derivatives

Scientific Research Applications

(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid: The enantiomer of the compound, with different stereochemistry.

    Cyclopropane-1,1-dicarboxylic acid: A simpler cyclopropane derivative with two carboxylic acid groups.

    2-Methoxycarbonylcyclopropane-1-carboxylic acid: A related compound lacking the propan-2-yl group.

Uniqueness

(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both methoxycarbonyl and carboxylic acid functional groups. This combination imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-5(2)9(8(11)12)4-6(9)7(10)13-3/h5-6H,4H2,1-3H3,(H,11,12)/t6-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPABMAEZXPDHD-IMTBSYHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C[C@H]1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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